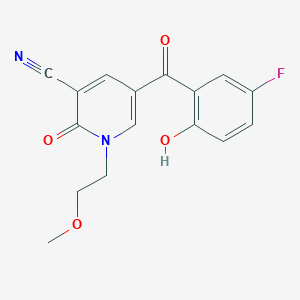

3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde” is a complex organic compound. It likely contains a methoxyphenyl group, which is a common functional group in organic chemistry, consisting of a phenyl group, where one hydrogen atom is replaced by a methoxy group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, etc., would depend on its exact molecular structure .Applications De Recherche Scientifique

Synthesis and Characterization

- Schiff Base Ligands and Complexes : The compound is used in synthesizing Schiff base ligands, which are then coordinated to cobalt salts to form complexes. These complexes exhibit significant catalytic activity in the Suzuki–Miyaura cross-coupling reaction, demonstrating the potential of 3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde derivatives in facilitating carbon-carbon bond formation processes (Ansari, R. M., Mahesh, Lolakshi K., & Bhat, B., 2019).

- Antimicrobial and Antioxidant Scaffolds : It also serves as a precursor in the synthesis of a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. These compounds exhibit a significant degree of antimicrobial and antioxidant activities, highlighting the potential of derivatives of this compound in medicinal chemistry (Rangaswamy, J., Kumar, H. V., Harini, S. T., & Naik, N., 2017).

Molecular Structure and Interaction Analysis

- Molecular Docking and Biological Activity : The synthesis of (E)-2-((4-tert-butylbenzylimino)methyl)-4-methoxyphenol by reacting 4-tert-buthylbenzylamine with 5-methoxysalicylaldehyde and its structural investigation indicate its preference for the phenol-imine form. Molecular docking studies reveal its potential interaction with DNA, suggesting applications in drug development and biochemical research (Zeyrek, C. T., Tümer, Y., Kiraz, A., et al., 2019).

Applications in Polymerization and Catalysis

- Polymerization Catalysts : Derivatives of this compound have shown to catalyze the "living" and "immortal" polymerization of epsilon-caprolactone, demonstrating the compound's utility in the synthesis of polymers with narrow polydispersity indices. This highlights its role in the development of new polymer materials (Hsueh, Mao-Lin, Huang, Bor-Hunn, & Lin, Chu‐Chieh, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-tert-butyl-2-hydroxy-3-(4-methoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)14-9-13(11-19)17(20)16(10-14)12-5-7-15(21-4)8-6-12/h5-11,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAPHFUIBOODSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid](/img/structure/B2701230.png)

![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)

![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)

![2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2701236.png)

![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)